molecular formula C14H12O4 B2926391 3-(Benzyloxy)-4-hydroxybenzoic acid CAS No. 159832-34-5

3-(Benzyloxy)-4-hydroxybenzoic acid

Cat. No. B2926391
M. Wt: 244.246
InChI Key: YEFZIBGGMNFCBS-UHFFFAOYSA-N
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Patent
US07589170B1

Procedure details

A mixture of propen-2-yl 3-benzyloxy-4-(propen-2-yloxy)benzoate (1.0356 g, 3.19 mmol), tris(triphenyl-phosphine)rhodium chloride1 (204 mg, 0.22 mmol) and 1,4-diazabicyclo[2.2.2]octane (74 mg, 0.66 mmol) in ethanol (18 cm3) and water (2 cm3) was heated under reflux under an atmosphere of nitrogen for 16 h. The cooled mixture was poured into 1 M hydrochloric acid (100 cm3), stirred for 60 min, then extracted with dichloromethane (3×100 cm3). The combined extracts were dried over MgSO4 and evaporated to an orange solid which was purified by flash column chromatography (eluent: 1:1 EtOAc:light petroleum) to give 3-benzyloxy-4-hydroxybenzoic acid as an orange solid (650 mg, 83%), m.p. 167.2-171.3° C.
Name
propen-2-yl 3-benzyloxy-4-(propen-2-yloxy)benzoate
Quantity
1.0356 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(triphenyl-phosphine)rhodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:18]=[CH:19][C:20]=1[O:21]C(C)=C)[C:12]([O:14]C(C)=C)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N12CCN(CC1)CC2.Cl>C(O)C.O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:18]=[CH:19][C:20]=1[OH:21])[C:12]([OH:14])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
propen-2-yl 3-benzyloxy-4-(propen-2-yloxy)benzoate
Quantity
1.0356 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC(=C)C)C=CC1OC(=C)C
Name
tris(triphenyl-phosphine)rhodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
74 mg
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under an atmosphere of nitrogen for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to an orange solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (eluent: 1:1 EtOAc:light petroleum)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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